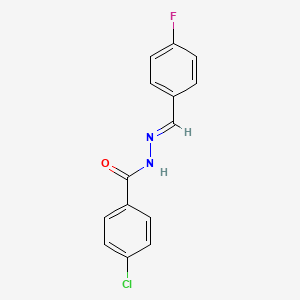

4-chloro-N'-(4-fluorobenzylidene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

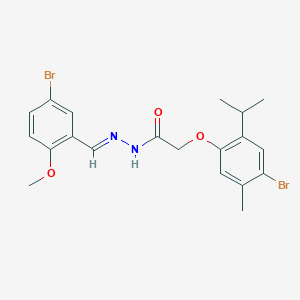

The synthesis of 4-chloro-N'-(4-fluorobenzylidene)benzohydrazide and related compounds involves condensation reactions between appropriate benzaldehydes and 4-chlorobenzohydrazide. For instance, the formation of 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide was achieved through the condensation of 4-methoxybenzaldehyde with 4-chlorobenzohydrazide, revealing the versatility of this synthetic approach for generating a wide range of derivatives (Acta Crystallographica Section E: Structure Reports Online, 2010).

Molecular Structure Analysis

The molecular structures of the synthesized compounds exhibit fascinating features, including crystal formation and the presence of hydrogen bonds. X-ray diffraction studies provide insights into their crystalline structures, demonstrating how molecular geometry can influence the overall properties of these compounds. For example, the structure of 4-chloro-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide monohydrate shows a complex hydrogen bonding network, contributing to the stability of the crystal structure (Journal of Chemical Crystallography, 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their reactive functional groups. The presence of the hydrazide group enables the formation of hydrogen bonds, which is crucial for their chemical behavior and interactions with other molecules. The synthesis process itself, involving condensation reactions, highlights their reactivity and the potential for creating a wide array of structurally related compounds.

Physical Properties Analysis

The physical properties of 4-chloro-N'-(4-fluorobenzylidene)benzohydrazide derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The hydrogen bonding observed in their crystal structures affects their solubility in various solvents, which is an essential factor in their application in different chemical contexts.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in the compound. The hydrazide and benzylidene groups play a pivotal role in defining these properties, offering a platform for further chemical modifications and applications in synthesis and material science.

- Synthesis and Crystal Structures of 4-Chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide monohydrate and 4-Chloro-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate (Journal of Chemical Crystallography, 2011)

- 4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate (Acta Crystallographica Section E: Structure Reports Online, 2010)

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of 4-chloro-N'-(4-fluorobenzylidene)benzohydrazide and its derivatives plays a crucial role in the development of novel compounds with potential applications in materials science and pharmaceuticals. For example, researchers have focused on synthesizing Schiff base ligands and their complexes, exploring their crystal structures, and evaluating their potential as antimicrobial agents. Such studies contribute to the understanding of the molecular structure and properties of these compounds, facilitating the design of materials with desired functionalities (He et al., 2018).

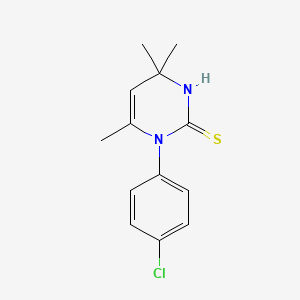

Biological Activities

The antibacterial and antifungal activities of compounds derived from 4-chloro-N'-(4-fluorobenzylidene)benzohydrazide have been extensively studied. These compounds have been evaluated against various bacterial and fungal strains, demonstrating the potential of fluoro groups in hydrazone ligands to improve antibacterial activities. This line of research is crucial for the development of new antimicrobial agents that could address the growing issue of antibiotic resistance (He et al., 2018).

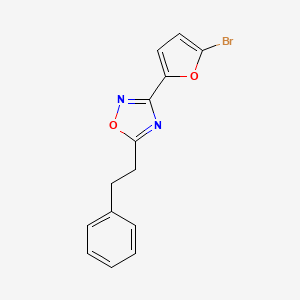

Applications in Sensing and Imaging

Research has also been conducted on the use of derivatives of 4-chloro-N'-(4-fluorobenzylidene)benzohydrazide in the development of sensors and imaging agents. For instance, the synthesis of novel Schiff base "turn-on" fluorescent and chromogenic probes for CN− detection under physiological pH has been reported. These probes demonstrate significant fluorescence increase and color change upon CN− addition, highlighting their potential for applications in environmental monitoring and clinical diagnostics (Xu et al., 2017).

Catalysis and Organic Synthesis

The role of 4-chloro-N'-(4-fluorobenzylidene)benzohydrazide derivatives in catalysis has also been explored, particularly in the selective oxidation of organic compounds. These studies are pivotal for the development of efficient and environmentally friendly catalytic processes in organic synthesis, offering insights into the mechanisms of action and the design of novel catalysts (Higashimoto et al., 2009).

Drug Development and Medicinal Chemistry

Finally, the potential of 4-chloro-N'-(4-fluorobenzylidene)benzohydrazide derivatives in drug development is a promising area of research. Investigations into their inhibitory properties against various enzymes and receptors can lead to the discovery of new therapeutic agents for treating diseases such as cancer, microbial infections, and neurological disorders. This research contributes to the broader field of medicinal chemistry, highlighting the therapeutic potential of hydrazone derivatives (Menear et al., 2008).

Eigenschaften

IUPAC Name |

4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2O/c15-12-5-3-11(4-6-12)14(19)18-17-9-10-1-7-13(16)8-2-10/h1-9H,(H,18,19)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNRFKXAWBNAIU-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N'-(4-fluorobenzylidene)benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone](/img/structure/B5559966.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5559983.png)

![(1R*,3S*)-7-[(3-fluoro-4-hydroxyphenyl)acetyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5559989.png)

![8,9-dimethoxy-5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5560009.png)

![3-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-9-methyl-9H-carbazole hydrochloride](/img/structure/B5560017.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560019.png)

![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5560048.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5560062.png)